
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Übersicht
Beschreibung
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-chinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antikanzerogene Eigenschaften.
Medizin: Es wird derzeit erforscht, ob die Verbindung als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
5. Wirkmechanismus
Der Wirkmechanismus von 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-chinolin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Nitrophenylgruppe kann Redoxreaktionen eingehen, was zur Bildung von reaktiven Sauerstoffspezies (ROS) führt. Diese ROS können oxidativen Stress in Zellen induzieren, was zu den antimikrobiellen und antikanzerogenen Aktivitäten der Verbindung beitragen kann. Darüber hinaus kann der Chinolinkern mit DNA und Enzymen interagieren, ihre Funktion beeinträchtigen und zu verschiedenen biologischen Effekten führen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-chinolin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Alkylierung eines Chinolin-Derivats mit einem Nitrophenyl-Pyridin-Vorläufer. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dichlormethan und Katalysatoren wie Tetrabutylammoniumiodid. Die Reaktion wird in der Regel unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseapparaten kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden zunehmend umweltfreundliche Ansätze, wie die Verwendung von umweltfreundlichen Lösungsmitteln und Katalysatoren, eingesetzt, um die Umweltbelastung des Produktionsprozesses zu minimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-chinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitrochinolin-Derivate zu bilden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden, was zur Bildung von Aminophenyl-Chinolin-Derivaten führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Pyridinylmethylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden oft verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolin-Derivate, die je nach Art der Substituenten unterschiedliche biologische und chemische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoesäure: Diese Verbindung enthält ebenfalls eine Nitrophenylgruppe und eine Chinolin-ähnliche Struktur, jedoch mit unterschiedlichen Substituenten.
Benzochinolin-Derivate: Diese Verbindungen teilen einen ähnlichen Chinolinkern, jedoch mit verschiedenen daran gebundenen funktionellen Gruppen.
Einzigartigkeit
8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-chinolin ist einzigartig aufgrund seiner spezifischen Kombination aus einer Nitrophenylgruppe und einer Pyridinylmethylgruppe, die an den Chinolinkern gebunden sind. Diese einzigartige Struktur kann unterschiedliche chemische und biologische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht .
Eigenschaften
IUPAC Name |
8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-5-1-3-17(14-19)20-13-16(11-15-6-9-22-10-7-15)12-18-4-2-8-23-21(18)20/h1-10,12-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKAWJXBDACRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=C2)CC4=CC=NC=C4)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431317 | |
| Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159925-31-2 | |
| Record name | 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(3-Nitrophenyl)-6-(4-pyridinylmethyl)quinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV44YT58G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)
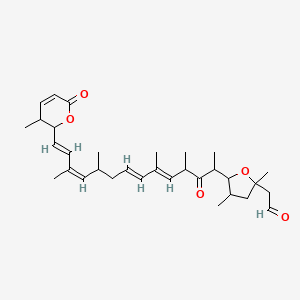
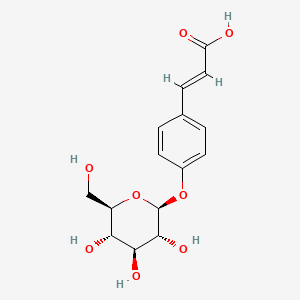

![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)
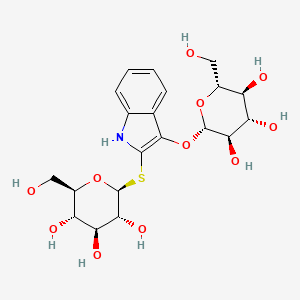
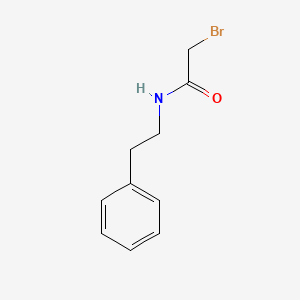
![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)
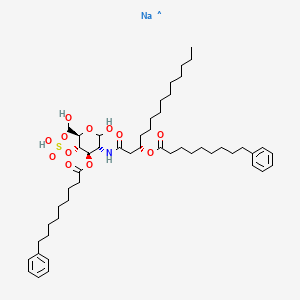


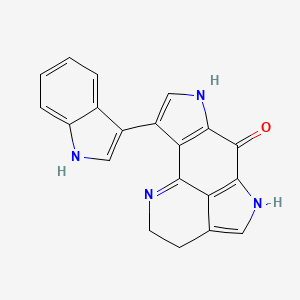
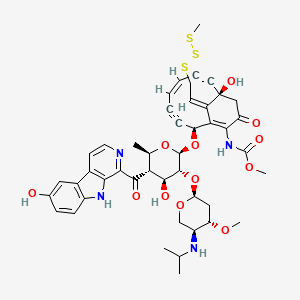
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1243257.png)
